molecular formula C22H15N3O6 B5364694 (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5364694
M. Wt: 417.4 g/mol
InChI Key: YWOXCUQFWLMLPM-LDADJPATSA-N
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Description

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a diazinane trione core

Properties

IUPAC Name

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c1-31-19-11-6-13-4-2-3-5-16(13)17(19)12-18-20(26)23-22(28)24(21(18)27)14-7-9-15(10-8-14)25(29)30/h2-12H,1H3,(H,23,26,28)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOXCUQFWLMLPM-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactionsThe final step involves the formation of the diazinane trione core under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or altered structural features, enhancing their applicability in different fields .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in materials science and catalysis .

Biology and Medicine

In biological and medicinal research, (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is studied for its potential therapeutic effects. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It may also be used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

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